N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. Key structural elements include:
- A furan-2-yl substituent at the 4-position of the pyrazolo-pyridine ring, contributing electron-rich aromatic character.
- A 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide side chain, introducing polar ether and amide functionalities.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-24-19-17(11(9-16(25)21-19)12-7-4-8-27-12)18(23-24)22-20(26)15-10-28-13-5-2-3-6-14(13)29-15/h2-8,11,15H,9-10H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREUHBSUJGOLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrazolo-pyridine core is shared with , but the latter incorporates alkyl groups (ethyl, methyl) instead of the furan and dioxine moieties.
- Substituent Effects: The furan in the target compound (electron-rich, planar) contrasts with thiophene in (larger, more polarizable sulfur atom), which may alter π-π stacking interactions. The carboxamide side chain in the target compound is distinct from the sulfonamide in , with implications for hydrogen-bonding capacity and acidity.
Physicochemical Properties
- Solubility : The dihydrobenzo dioxine and carboxamide groups in the target compound likely improve aqueous solubility compared to the alkyl-dominated or nitro-functionalized .
- Thermal Stability : Melting points vary widely among analogs (e.g., 243–245°C for vs. 175–178°C for ), reflecting differences in crystallinity and intermolecular forces.
Q & A
Basic: What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions with precise control of reaction conditions (e.g., temperature, solvent polarity, and time) to ensure regioselectivity and high yields. Critical steps include:
- Cyclization of pyrazolo[3,4-b]pyridine and benzodioxine moieties under reflux conditions.
- Coupling reactions to integrate the furan-2-yl group, often using palladium catalysts for cross-coupling efficiency.
- Protection/deprotection strategies for sensitive functional groups.
Reaction progress is monitored via TLC and HPLC , with final purification by column chromatography .
Basic: How is the compound characterized post-synthesis?
Characterization relies on:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm connectivity and stereochemistry.
- HRMS for molecular weight validation (e.g., observed vs. calculated mass accuracy < 2 ppm).
- HPLC to assess purity (>95% typical).
- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .
Advanced: How can contradictions in spectroscopic data during characterization be resolved?
Contradictions (e.g., unexpected shifts in NMR or ambiguous MS fragments) are addressed by:
- Cross-validation with complementary techniques (e.g., IR for functional groups, X-ray for solid-state structure).
- Computational modeling (DFT calculations) to predict NMR chemical shifts or fragmentation patterns.
- Isotopic labeling studies to trace reaction pathways or confirm bond formation .
Advanced: What methods optimize regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Regioselectivity is controlled by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions.
- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution patterns.
- Temperature gradients : Slow heating reduces side reactions.
TLC monitoring at intermediate stages ensures desired pathway adherence .
Basic: What biological targets are hypothesized for this compound?
The pyrazolo-pyridine core and benzodioxine moieties suggest interactions with:
- Kinases (e.g., MAPK or CDK families) due to ATP-binding site compatibility.
- GPCRs (e.g., serotonin receptors) via hydrophobic and π-π stacking interactions.
- Epigenetic regulators (e.g., HDACs) modulated by the furan group’s electron-rich nature.
Molecular docking simulations and SPR assays are recommended for initial target validation .
Advanced: How to design analogs to improve pharmacokinetic properties?
Strategies include:
- Substituent modification : Introducing electron-withdrawing groups on the furan ring to enhance metabolic stability.
- Bioisosteric replacement : Swapping benzodioxine with a fluorinated analog to improve membrane permeability.
- Prodrug approaches : Esterification of the carboxamide for enhanced solubility.
In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide iterative optimization .
Basic: What analytical techniques confirm compound purity?
- HPLC-DAD/UV : Purity >95% with baseline separation of impurities.
- Elemental analysis (C, H, N) within ±0.4% of theoretical values.
- HRMS : Isotopic pattern matching and exact mass verification .
Advanced: How to address low yields in multi-step synthesis?
Yield optimization strategies:
- Microwave-assisted synthesis for accelerated reaction kinetics and reduced side products.
- Catalyst screening : Transition metals (e.g., Pd/Cu) for efficient coupling steps.
- Solvent-free conditions in cyclization steps to minimize dilution effects.
Design of Experiments (DoE) models statistically identify critical parameters .
Comparative Table: Structural Analogs and Key Differentiators
| Compound Class | Key Features | Differentiators from Target Compound |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | ATP-competitive kinase inhibition | Lack benzodioxine-furan synergy |
| Benzodioxine derivatives | GPCR modulation | Absence of pyrazole core |
| Furan-containing scaffolds | Electron-rich π systems | Missing tetrahydro-pyridinone ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
